1,1'-Biphenyl, 2,3',4',5-tetrachloro-5'-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-5’-(methylsulfonyl)- is an organic compound with the molecular formula C12H6Cl4SO2 . This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health hazards . The compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.
Preparation Methods
The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride . The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-5’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-5’-(methylsulfonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-5’-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of cellular processes . The molecular targets and pathways involved include the cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-5’-(methylsulfonyl)- can be compared with other polychlorinated biphenyls, such as:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: This compound has a similar structure but differs in the position of chlorine atoms.
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-: Another similar compound with different chlorine atom positions.
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-: This compound has additional chlorine atoms and a similar methylsulfonyl group.
The uniqueness of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-5’-(methylsulfonyl)- lies in its specific arrangement of chlorine atoms and the presence of the methylsulfonyl group, which influence its chemical behavior and biological effects.
Properties
CAS No. |
106418-97-7 |
---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2-dichloro-5-(2,5-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-5-7(4-11(16)13(12)17)9-6-8(14)2-3-10(9)15/h2-6H,1H3 |
InChI Key |
JIDUYOZXFKQPBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.